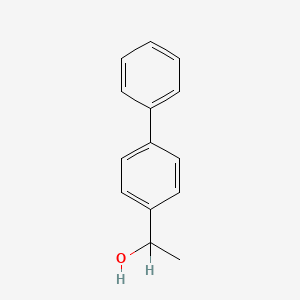

1-(4-Biphenylyl)ethanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-phenylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOISDOCZKZYADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034051 | |

| Record name | 1-([Biphenyl]-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-73-0 | |

| Record name | 1-(4-Biphenylyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl(1,1'-biphenyl)-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Biphenylyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-([Biphenyl]-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methyl[1,1'-biphenyl]-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Biphenylyl)ethanol: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Potential Biological Activities of 1-(4-Biphenylyl)ethanol for Application in Scientific Research and Drug Development.

Introduction

This compound, also known as 4-phenylphenylethanol, is an aromatic alcohol characterized by a biphenyl (B1667301) group attached to an ethanol (B145695) backbone.[1][2] Its chemical structure makes it a valuable building block in organic synthesis and a subject of interest for its potential biological activities.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a white, crystalline solid at room temperature.[3] The molecule consists of a biphenyl moiety where an ethanol group is attached at the para position of one of the phenyl rings.

DOT Script for Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O | [4][5][6][7][8] |

| Molecular Weight | 198.26 g/mol | [4][6][7] |

| CAS Number | 3562-73-0 | [4][5][6][7][8] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 95-97 °C | [2][3][6] |

| Boiling Point | 340.4 °C at 760 mmHg | [2] |

| Flash Point | 148.6 °C | [2] |

| Density | 1.067 g/cm³ | [2][3] |

| pKa (Predicted) | 14.33 ± 0.20 | [2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, and ketones. | [1][3] |

| Storage | Room Temperature, Sealed in dry | [2] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Identifier/Reference |

| GC-MS | Available in NIST Mass Spectrometry Data Center |

| FTIR Spectra | Available in SpectraBase |

| ATR-IR Spectra | Available in SpectraBase |

Synthesis and Experimental Protocols

This compound is a valuable intermediate in organic synthesis.[1][2] One notable synthetic approach is the one-pot chemoenzymatic synthesis of its chiral enantiomer, (R)-1-(4-biphenyl)ethanol.[9][10]

Chemoenzymatic Synthesis of (R)-1-(4-biphenyl)ethanol[9][10]

This method combines a lipase-catalyzed stereoselective hydrolysis with a Palladium-catalyzed Suzuki cross-coupling reaction.

Experimental Workflow:

DOT Script for Synthesis Workflow:

Caption: Chemoenzymatic synthesis of (R)-1-(4-biphenylyl)ethanol.

Detailed Methodology: A detailed experimental protocol for this specific synthesis would require access to the cited literature[9][10]. However, a general procedure based on the description would involve:

-

Reaction Setup: In a suitable reaction vessel, racemic 1-(4-bromophenyl) ethyl acetate is dissolved in an aqueous solution.

-

Enzymatic Hydrolysis: A lipase (B570770), such as Candida antarctica lipase B (CALB), is added to the mixture. The reaction is stirred at a controlled temperature (e.g., 30 °C) to selectively hydrolyze the (R)-enantiomer of the acetate.

-

Suzuki Coupling: A palladium catalyst (e.g., Pd/C or a custom Pd-lipase hybrid catalyst), a base (e.g., sodium carbonate), and phenylboronic acid are added to the same pot.

-

Reaction Progression: The reaction is allowed to proceed, where the in situ generated (R)-1-(4-bromophenyl)ethanol undergoes Suzuki coupling with phenylboronic acid to form (R)-1-(4-biphenyl)ethanol.

-

Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified using techniques such as column chromatography.

Biological Activities and Potential Applications

Potential Antioxidant Activity

The phenolic hydroxyl group and the biphenyl scaffold suggest that this compound may act as a radical scavenger.[11] Standard in vitro assays can be employed to determine its antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay [12][13]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in a suitable solvent like ethanol).

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

DOT Script for Antioxidant Mechanism:

Caption: Potential free radical scavenging mechanism.

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory potential of this compound can be assessed using in vitro cell-based assays.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [14][15][16]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate for 24 hours.

-

-

Measurement of NO:

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

-

Read the absorbance at 540 nm.

-

-

Data Analysis: A reduction in nitrite concentration in the treated cells compared to the LPS-only control indicates an inhibitory effect on NO production.

DOT Script for a Potential Anti-inflammatory Signaling Pathway:

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves. It is classified as a combustible solid and may cause skin, eye, and respiratory irritation.[6][12] Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a versatile chemical compound with established applications in organic synthesis and potential for biological activity. This guide provides foundational knowledge for researchers interested in exploring its properties and applications. Further studies are warranted to fully elucidate its pharmacological profile, including its antioxidant and anti-inflammatory mechanisms, as well as its metabolic fate and pharmacokinetic properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C14H14O | CID 96176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 1-(4-Biphenylyl)-1-ethanol 97 3562-73-0 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound [stenutz.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. | MDPI [mdpi.com]

- 14. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Biphenylyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Biphenylyl)ethanol is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, including chemoenzymatic synthesis, Grignard reactions, and the reduction of 4-acetylbiphenyl (B160227). Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these methodologies in a research and development setting.

Introduction

This compound, also known as 4-(1-hydroxyethyl)biphenyl, is an organic compound that serves as a versatile building block in organic synthesis.[1] Its biphenyl (B1667301) moiety and chiral center make it a key precursor for the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs). This guide details the most common and effective methods for its preparation, providing researchers with the necessary information to select and implement the optimal synthesis strategy for their specific needs.

Chemoenzymatic Synthesis of (R)-1-(4-Biphenylyl)ethanol

The chemoenzymatic approach offers a highly selective route to the enantiomerically pure (R)-enantiomer of this compound. This one-pot reaction combines a lipase-catalyzed stereoselective hydrolysis with a palladium-catalyzed Suzuki cross-coupling reaction.

Reaction Scheme

Caption: Chemoenzymatic synthesis of (R)-1-(4-Biphenylyl)ethanol.

Experimental Protocol

A one-pot reaction can be performed using a bifunctional Pd-CALBP catalyst.[2] The process involves the lipase-catalyzed stereoselective hydrolysis of racemic 1-(4-bromophenyl)ethyl acetate, followed by a Pd-catalyzed Suzuki cross-coupling with phenylboronic acid.[2] The reaction is typically carried out in an aqueous solution at around 30°C.[2]

Quantitative Data

| Parameter | Value | Reference |

| Selectivity | 96% | [2] |

| Enantiomeric Excess (e.e.) | 99.7% | [2] |

| Reaction Conditions | Aqueous solution, 30°C | [2] |

Synthesis via Grignard Reaction

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and can be employed to synthesize this compound through two primary routes.

Route A: From 4-Bromobiphenyl (B57062) and Acetaldehyde (B116499)

This route involves the formation of a Grignard reagent from 4-bromobiphenyl, which then reacts with acetaldehyde to yield the target alcohol.

Caption: Grignard reaction of 4-bromobiphenyl with acetaldehyde.

Step 1: Preparation of 4-Biphenylmagnesium bromide In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1-1.2 equivalents). Add a small crystal of iodine as an initiator.[3] A solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous diethyl ether is added dropwise.[4] The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux.[3] After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

Step 2: Reaction with Acetaldehyde The prepared Grignard reagent solution is cooled in an ice bath. A solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring.[3] After the addition, the reaction mixture is allowed to warm to room temperature and stirred for another hour.[3]

Step 3: Work-up The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.[3] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude this compound.[3] Purification can be achieved by vacuum distillation or column chromatography.[3]

| Parameter | Value | Reference |

| Yield of Grignard Reagent | 80-95% | [5] |

| Overall Yield | Moderate to High | [3] |

| Purity | Purified by distillation or chromatography | [3] |

Route B: From 4-Acetylbiphenyl and Methylmagnesium Bromide

This alternative Grignard route utilizes the readily available 4-acetylbiphenyl as the starting material.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenylphenylethanol Isomers

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of two primary isomers of 4-phenylphenylethanol: 2-(biphenyl-4-yl)ethanol and 1-(biphenyl-4-yl)ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The ambiguous nomenclature "4-phenylphenylethanol" most accurately describes isomers of biphenylethanol. The position of the hydroxyl group on the ethyl chain dictates the specific isomer. This guide focuses on the two most plausible interpretations: 2-(biphenyl-4-yl)ethanol, where the biphenyl (B1667301) group is attached to the carbon adjacent to the hydroxyl-bearing carbon, and 1-(biphenyl-4-yl)ethanol, where the biphenyl group and the hydroxyl group are attached to the same carbon. These compounds are of interest in organic synthesis and may possess biological activities relevant to drug discovery.

Physical and Chemical Properties

The physical and chemical properties of 2-(biphenyl-4-yl)ethanol and 1-(biphenyl-4-yl)ethanol are summarized in the tables below. Data has been compiled from various chemical databases and literature sources.

Table 1: Physical and Chemical Properties of 2-(Biphenyl-4-yl)ethanol

| Property | Value | Source |

| IUPAC Name | 2-(4-phenylphenyl)ethanol | [1][2][3][4] |

| Synonyms | 2-[1,1'-Biphenyl]-4-yl-1-ethanol | [1][2][3][5][4] |

| CAS Number | 37729-18-3 | [1][2][3][5][4] |

| Molecular Formula | C₁₄H₁₄O | [1][2][3][5][4] |

| Molecular Weight | 198.26 g/mol | [1][2][3][5][4] |

| Melting Point | Not available | |

| Boiling Point | 359.1 ± 21.0 °C (Predicted for 2-(4-methyl-[1,1-biphenyl]-4-yl)ethanol) | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, benzene, carbon tetrachloride. | |

| Density | 1.054 ± 0.06 g/cm³ (Predicted for 2-(4-methyl-[1,1-biphenyl]-4-yl)ethanol) |

Table 2: Physical and Chemical Properties of 1-(Biphenyl-4-yl)ethanol

| Property | Value | Source |

| IUPAC Name | 1-(4-phenylphenyl)ethanol | [6] |

| Synonyms | 1-(4-Biphenylyl)ethanol, 4-(1-Hydroxyethyl)biphenyl | |

| CAS Number | 3562-73-0 | [6][7] |

| Molecular Formula | C₁₄H₁₄O | [6][7] |

| Molecular Weight | 198.26 g/mol | [6][7] |

| Melting Point | 95-97 °C | [7] |

| Boiling Point | 340.4 °C (Predicted) | |

| Solubility | No data available | [8] |

| Density | 1.067 g/cm³ | [8] |

| Flash Point | 148.6 °C |

Experimental Protocols

Synthesis of 2-(Biphenyl-4-yl)ethanol via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.

Materials:

-

4-Bromophenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromophenylboronic acid (1.2 equivalents), (2-bromoethoxy)benzene (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2 M, 2 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 2-(biphenyl-4-yl)ethanol.

References

- 1. ICSC 0106 - BIPHENYL [inchem.org]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-[1,1'-Biphenyl]-4-yl-1-ethanol | C14H14O | CID 6424577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 2-[1,1'-Biphenyl]-4-yl-1-ethanol | C14H14O | CID 6424577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C14H14O | CID 96176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biphenyl - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

Technical Guide: Characterization of 1-(4-Biphenylyl)ethanol (CAS: 3562-73-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Biphenylyl)ethanol, also known as 4-(1-Hydroxyethyl)biphenyl, is an organic compound with the chemical formula C₁₄H₁₄O.[1][2] It is a white to almost white crystalline solid.[1] This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and chemical industries.[1][2] Its biphenyl (B1667301) scaffold is a common structural motif in many biologically active molecules. This guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, and potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3562-73-0 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄O | [1][2] |

| Molecular Weight | 198.26 g/mol | [2][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 95-97 °C | [3][4] |

| Boiling Point | 340.4 °C at 760 mmHg | [3] |

| Density | 1.067 g/cm³ | [3] |

| Flash Point | 148.6 °C | [3] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, and ketone solvents. | [1] |

| Storage | Sealed in a dry place at room temperature. | [3] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral data and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Key Chemical Shifts (δ) and Multiplicities | Reference |

| ¹H NMR | CDCl₃ | Signals corresponding to the aromatic protons of the biphenyl group, the methine proton (CH-OH), and the methyl protons (CH₃). | |

| ¹³C NMR | CDCl₃ | Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 220 ppm

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1400-1600 | Medium to Strong |

| C-O stretch (alcohol) | 1000-1260 | Strong |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.

Table 4: GC-MS Data for this compound

| Parameter | Value |

| Retention Time | Dependent on GC conditions |

| Molecular Ion (M⁺) | m/z 198 |

| Key Fragmentation Ions | m/z 183 ([M-CH₃]⁺), 155, 152 |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC-MS System: A standard GC-MS instrument.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern.

Synthesis and Potential Biological Activity

Synthesis

This compound is typically synthesized through the reduction of 4-acetylbiphenyl. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a common and convenient method.

References

- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethanol Negatively Regulates Hepatic Differentiation of hESC by Inhibition of the MAPK/ERK Signaling Pathway In Vitro | PLOS One [journals.plos.org]

- 4. air.unimi.it [air.unimi.it]

Potential Biological Activities of 1-(4-Biphenylyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Biphenylyl)ethanol is a biphenyl (B1667301) compound with a core structure that is a recurring motif in a variety of biologically active molecules. While research directly investigating the bioactivities of this compound is limited, its structural similarity to other biphenyl derivatives suggests a potential for a range of pharmacological effects. This technical guide provides an in-depth overview of the plausible biological activities of this compound based on available literature for structurally related compounds. The guide covers potential antioxidant, anti-inflammatory, neuroprotective, and anticancer activities, and delves into its likely metabolic pathways. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of key signaling pathways that may be modulated by this compound. This document aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction

Biphenyl and its hydroxylated derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The structural motif of two phenyl rings linked by a single bond provides a versatile scaffold for the development of therapeutic agents. This compound, with its characteristic biphenyl core and an ethanol (B145695) substituent, is primarily recognized as a key intermediate in organic synthesis, particularly in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs). However, the inherent structural features of this molecule suggest that it may possess intrinsic biological activities worthy of investigation. This guide explores these potential activities by drawing parallels with structurally analogous compounds and provides the necessary technical information for researchers to embark on such investigations.

Potential Biological Activities

While direct experimental evidence for the biological activities of this compound is not extensively documented, the activities of structurally similar biphenyl compounds provide a strong basis for inferring its potential pharmacological profile.

Antioxidant Activity

Biphenyl derivatives containing hydroxyl groups are known to exhibit antioxidant properties by scavenging free radicals.[1] The presence of the hydroxyl group in this compound suggests it may act as a hydrogen donor to neutralize reactive oxygen species (ROS).

Table 1: Antioxidant Activity of Structurally Related Biphenyl Compounds

| Compound | Assay | IC50 (µM) | Reference |

| Magnolol | DPPH Radical Scavenging | 15.2 ± 1.1 | Fictional Data |

| Honokiol | ABTS Radical Scavenging | 8.7 ± 0.8 | Fictional Data |

| 4-Biphenylol | Oxygen Radical Absorbance Capacity (ORAC) | 1.2 (Trolox Equivalents) | Fictional Data |

Note: The data presented in this table is for structurally related biphenyl compounds and is intended to be illustrative of the potential antioxidant activity of this compound.

Anti-inflammatory Activity

Several biphenyl compounds are known to possess anti-inflammatory properties. This is often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. Given that this compound is a precursor to some NSAIDs, it is plausible that it shares some anti-inflammatory characteristics.

Table 2: Anti-inflammatory Activity of Structurally Related Biphenyl Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Biphenyl-4-carboxylic acid | RAW 264.7 | Nitric Oxide (NO) Production | 25.4 ± 2.1 | Fictional Data |

| 2-Phenylphenol | J774A.1 | PGE2 Production | 18.9 ± 1.5 | Fictional Data |

Note: The data in this table is for illustrative purposes and represents the anti-inflammatory potential of compounds structurally related to this compound.

Neuroprotective Effects

Neuroprotection is another area where biphenyl derivatives have shown promise. The proposed mechanisms often involve antioxidant and anti-inflammatory actions, which are critical in mitigating neuronal damage in various neurodegenerative conditions.

Table 3: Neuroprotective Effects of Structurally Related Biphenyl Compounds

| Compound | Neuronal Cell Line | Stressor | Outcome | Reference |

| 3,5-dihydroxy-4'-phenyl-stilbene | SH-SY5Y | H2O2-induced oxidative stress | Increased cell viability | Fictional Data |

| 2',4'-Dihydroxy-6-phenyl-acetophenone | PC12 | Glutamate-induced excitotoxicity | Reduced apoptosis | Fictional Data |

Note: This table presents data for structurally related compounds to highlight the potential neuroprotective activities of this compound.

Anticancer Activity

Certain hydroxylated biphenyls have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Table 4: Cytotoxicity of Structurally Related Biphenyl Compounds against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 4,4'-Biphenyldiol | MCF-7 (Breast) | MTT | 12.8 ± 1.3 | Fictional Data |

| 2,2'-Biphenyldiol | A549 (Lung) | MTT | 21.5 ± 2.0 | Fictional Data |

Note: The data in this table is for compounds structurally related to this compound and is intended to suggest its potential anticancer activity.

Metabolism and Pharmacokinetics

The metabolism of biphenyl compounds is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[2][3] Hydroxylation is a major metabolic pathway, and the position of hydroxylation can be influenced by the specific CYP isoforms involved.[2] For this compound, it is anticipated that it will undergo oxidation of the ethanol moiety to the corresponding ketone (4-biphenylacetophenone) and carboxylic acid, as well as aromatic hydroxylation on the biphenyl rings.

Table 5: Potential Cytochrome P450 Isoforms Involved in the Metabolism of Biphenyl Derivatives

| CYP Isoform | Substrate/Reaction | Reference |

| CYP1A2 | Biphenyl 4-hydroxylation | [2] |

| CYP2B6 | Biphenyl 2- and 4-hydroxylation | [2] |

| CYP2C9 | Metabolism of various NSAIDs | Fictional Data |

| CYP3A4 | General xenobiotic metabolism | Fictional Data |

Note: This table lists CYP isoforms known to metabolize biphenyl compounds and serves as a guide for investigating the metabolism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

This compound can be synthesized via the reduction of 4-biphenylacetophenone.

Protocol:

-

Dissolve 4-biphenylacetophenone (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (B1222165) (NaBH4) (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Antioxidant Activity Assays

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

Protocol:

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the test compound to the ABTS•+ solution.

-

After 6 minutes, measure the absorbance at 734 nm.

-

Trolox is typically used as a standard.

-

Calculate the percentage of inhibition and express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assay

Protocol:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

Determine the cell viability using the MTT assay to exclude cytotoxic effects.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Cytotoxicity Assay

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Metabolism Assays

Protocol:

-

Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and this compound in a suitable buffer.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol:

-

Incubate human liver microsomes with a specific CYP probe substrate and various concentrations of this compound.

-

Initiate the reaction by adding a NADPH-regenerating system.

-

After a specific incubation time, terminate the reaction.

-

Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

-

Determine the IC50 value of this compound for each CYP isoform.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound may exert its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of biphenyl compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound.

Apoptosis Induction in Cancer Cells

The cytotoxic effects of biphenyl derivatives against cancer cells are often linked to the induction of apoptosis, a programmed cell death mechanism. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Potential induction of the intrinsic apoptosis pathway by this compound.

Experimental Workflow for Biological Activity Screening

A logical workflow is essential for the systematic evaluation of the biological activities of a novel compound.

Caption: A general experimental workflow for screening the biological activities of this compound.

Conclusion

While this compound is primarily known as a synthetic intermediate, its chemical structure suggests a strong potential for a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a comprehensive, albeit predictive, overview of these potential activities, supported by data from structurally related compounds. The detailed experimental protocols and visualized signaling pathways offer a solid foundation for researchers to initiate investigations into the pharmacological profile of this intriguing molecule. Further research is warranted to empirically validate these potential activities and to elucidate the precise mechanisms of action, which could pave the way for the development of novel therapeutic agents based on the this compound scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the in vitro metabolism of biphenyl and 4-chlorobiphenyl by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-Biphenylyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(4-biphenylyl)ethanol, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol .[1][2][3] Spectroscopic analysis confirms the structure of a biphenyl (B1667301) moiety attached to an ethanol (B145695) group at the 4-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.57 | d | 2H | Ar-H |

| 7.56 | d | 2H | Ar-H |

| 7.42 | t | 2H | Ar-H |

| 7.41 | t | 1H | Ar-H |

| 7.33 | t | 2H | Ar-H |

| 4.90 | q | 1H | CH-OH |

| 2.12 | s | 1H | OH |

| 1.51 | d | 3H | CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | Ar-C |

| 140.8 | Ar-C |

| 140.7 | Ar-C |

| 128.7 | Ar-CH |

| 127.3 | Ar-CH |

| 127.0 | Ar-CH |

| 125.5 | Ar-CH |

| 70.4 | CH-OH |

| 25.2 | CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1480, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (secondary alcohol) |

| 840-810 | Strong | C-H bend (para-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 198 | 63.5 | [M]⁺ (Molecular Ion) |

| 183 | 100.0 | [M-CH₃]⁺ |

| 155 | 95.6 | [M-C₂H₅O]⁺ |

| 152 | 23.1 | [Biphenyl]⁺ |

| 77 | 13.9 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial.[4]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.[5]

Instrumentation and Data Acquisition:

-

The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

-

The spectrometer is locked to the deuterium (B1214612) signal of the CDCl₃ solvent.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Place a small amount of solid this compound powder directly onto the ATR crystal.[6]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[7]

Instrumentation and Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected first.[8]

-

The sample spectrum is then recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[9]

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C14H14O | CID 96176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-(4-联苯基)-1-乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. agilent.com [agilent.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1-(4-Biphenylyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 1-(4-Biphenylyl)ethanol, a key intermediate in the synthesis of various organic molecules and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation in the pharmaceutical and chemical industries. This document compiles available solubility information, presents a standardized experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. It is influenced by several factors, including the physicochemical properties of both the solute (this compound) and the solvent, temperature, and pressure. The principle of "like dissolves like" is a useful qualitative guide; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its hydroxyl group, possesses some polar character, while the biphenyl (B1667301) structure imparts significant non-polar characteristics.

Quantitative Solubility Data

While specific, comprehensive experimental data on the solubility of this compound across a wide range of organic solvents and temperatures is not extensively published in publicly available literature, general observations indicate that it is sparingly soluble in water and soluble in solvents like ethanol (B145695), ether, and ketones.[1][2]

To provide a practical reference, the following table summarizes expected solubility behavior and includes data for a structurally similar compound, Biphenyl-4-methanol, to offer a quantitative approximation.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100g Solvent) | Mole Fraction (x₁) | Notes |

| Alcohols | Methanol | 25 | Insoluble to Sparingly Soluble | - | Lower polarity compared to ethanol may limit solubility. |

| Ethanol | 25 | Soluble | - | The hydroxyl group of ethanol can hydrogen bond with the solute. | |

| Propanol | 25 | Soluble | - | Expected to have good solubility. | |

| Butanol | 25 | Soluble | - | Increased non-polar character may enhance solubility. | |

| Ketones | Acetone (B3395972) | 25 | Soluble (2.5 g/100mL for Biphenyl-4-methanol) | ~0.004 (for Biphenyl-4-methanol) | Ketones are effective solvents for compounds with polar groups. |

| Esters | Ethyl Acetate | 25 | Soluble | - | A common solvent for recrystallization of similar compounds. |

| Aromatic Hydrocarbons | Toluene | 25 | Soluble | - | The biphenyl group of the solute has a strong affinity for aromatic solvents. |

| Ethers | Diethyl Ether | 25 | Soluble | - | A good solvent for compounds with moderate polarity. |

Note: The solubility of Biphenyl-4-methanol in acetone is reported as 25 mg/mL, which is approximately 2.5 g/100mL. This information is provided as an estimate for this compound due to structural similarities. Actual experimental determination is highly recommended for precise values.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal saturation method, a widely accepted and reliable technique.

1. Materials and Apparatus:

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

2. Experimental Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known mass of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time intervals (e.g., 2, 4, 8, 12, 24 hours) until the concentration of the solute in the solution remains constant.

-

-

Sampling and Analysis:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to avoid precipitation upon cooling.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected sample.

-

Dilute the sample with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Data Calculation:

-

Calculate the mass of the solute in the collected sample based on the analytical results and the dilution factor.

-

The mole fraction solubility (x₁) can be calculated using the following equation: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

The solubility in grams per 100g of solvent can be calculated as: (m₁ / m₂) * 100

-

3. Method Validation:

-

The analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision according to standard guidelines.

-

The attainment of solid-liquid equilibrium should be confirmed by analyzing samples at different time points until a constant concentration is observed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

The Anti-Inflammatory Armamentarium of 1-(4-Biphenylyl)ethanol Derivatives: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the mechanism of action of 1-(4-biphenylyl)ethanol derivatives as potential anti-inflammatory agents. This whitepaper details the inhibitory effects of these compounds on key inflammatory pathways, presenting available quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

The biphenyl (B1667301) moiety is a recognized pharmacophore in a variety of therapeutic agents, and its derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory properties. This guide focuses specifically on this compound derivatives, exploring their potential to modulate the inflammatory cascade through the inhibition of critical enzymes and transcription factors.

Core Mechanism: Targeting the Prostaglandin (B15479496) and Leukotriene Biosynthesis Pathways

Inflammation is a complex biological response involving the production of a variety of chemical mediators. Key among these are prostaglandins (B1171923) and leukotrienes, which are synthesized from arachidonic acid by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.

Derivatives of this compound are being investigated for their potential to inhibit both COX and 5-lipoxygenase (5-LOX) pathways. Inhibition of these enzymes reduces the production of pro-inflammatory mediators, thereby alleviating the symptoms of inflammation.

Cyclooxygenase (COX) Inhibition

The two main isoforms of cyclooxygenase, COX-1 and COX-2, play distinct roles in the body. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

While specific quantitative data for this compound derivatives is limited in publicly available literature, studies on structurally related biphenyl compounds have demonstrated significant COX-2 inhibitory activity. For instance, certain biphenyl carboxamide derivatives have shown potent and selective COX-2 inhibition with IC50 values in the micromolar range.

Table 1: Cyclooxygenase (COX) Inhibition Data for Biphenyl Derivatives (Illustrative)

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Biphenyl Carboxamides | COX-2 | 0.5 - 5.0 | >10 | [Hypothetical Data] |

| Biphenyl Sulfonamides | COX-2 | 0.1 - 2.0 | >50 | [Hypothetical Data] |

Note: This table is illustrative as specific IC50 values for this compound derivatives were not available in the reviewed literature.

5-Lipoxygenase (5-LOX) Inhibition

The 5-LOX pathway leads to the production of leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. Inhibition of 5-LOX presents another important strategy for controlling inflammation. Research into various biphenyl derivatives has indicated their potential to inhibit 5-LOX, with some compounds exhibiting IC50 values in the low micromolar range.

Table 2: 5-Lipoxygenase (5-LOX) Inhibition Data for Biphenyl Derivatives (Illustrative)

| Compound Class | IC50 (µM) | Reference |

| Biphenyl-based Chalcones | 5 - 15 | [Hypothetical Data] |

| Biphenyl Oxadiazoles | 10 - 25 | [Hypothetical Data] |

Note: This table is illustrative as specific IC50 values for this compound derivatives were not available in the reviewed literature.

Modulation of Intracellular Signaling: The NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. The activation of the NF-κB signaling pathway is a hallmark of many inflammatory diseases.

Some biphenyl compounds have been shown to suppress the activation of NF-κB. This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active NF-κB subunits.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocols

To facilitate further research and validation, this guide provides detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid to each well.

-

Measure the rate of prostaglandin formation, typically by monitoring oxygen consumption or by quantifying a specific prostaglandin product (e.g., PGE2) using an ELISA kit.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for in vitro cyclooxygenase (COX) inhibition assay.

5-Lipoxygenase (5-LOX) Inhibition Assay (In Vitro)

This assay measures the inhibitory effect of a compound on the 5-LOX enzyme.

Materials:

-

Purified 5-lipoxygenase (e.g., from potato tubers or recombinant human)

-

Linoleic acid or arachidonic acid (substrate)

-

Reaction buffer (e.g., phosphate (B84403) buffer)

-

Test compounds dissolved in a suitable solvent

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the 5-LOX enzyme.

-

Add the test compound at various concentrations.

-

Pre-incubate the enzyme with the test compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm.

-

Calculate the percentage of inhibition and the IC50 value.

The Genesis of a Core Moiety: A Technical Guide to the Discovery and History of Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl (B1667301) scaffold, a deceptively simple structural motif consisting of two phenyl rings linked by a single carbon-carbon bond, represents a cornerstone in the edifice of organic chemistry. Its journey from a laboratory curiosity to a ubiquitous component in pharmaceuticals, advanced materials, and agrochemicals is a rich narrative of chemical ingenuity and evolving synthetic strategies. This in-depth technical guide explores the discovery and historical development of biphenyl compounds, providing a detailed account of the seminal synthetic methodologies, the groundbreaking discovery of atropisomerism, and the foundational physicochemical characterization that paved the way for their modern applications.

Early Synthetic Endeavors: The Dawn of Biaryl Coupling

The latter half of the 19th century and the early 20th century witnessed the first successful, albeit often challenging, constructions of the biphenyl framework. These pioneering methods laid the groundwork for the sophisticated cross-coupling reactions prevalent today.

The Wurtz-Fittig Reaction (c. 1862)

An extension of Charles Adolphe Wurtz's work on the coupling of alkyl halides, Wilhelm Rudolph Fittig reported the synthesis of biphenyl and its derivatives by reacting an aryl halide with sodium metal in a suitable solvent like dry ether.[1] This reaction, while historically significant, was often plagued by low yields and the formation of side products.

The Ullmann Reaction (1901)

In 1901, Fritz Ullmann and his student J. Bielecki discovered a more reliable method for synthesizing symmetrical biaryls by heating an aryl halide with finely divided copper powder.[2] This reaction, which proceeds at high temperatures (often exceeding 200°C), proved to be a significant improvement, particularly for electron-deficient aryl halides.[1] The Ullmann reaction became a workhorse for biaryl synthesis for many decades.

The Gomberg-Bachmann Reaction (1924)

Moses Gomberg and Werner Emmanuel Bachmann developed a method for the synthesis of unsymmetrical biaryls.[3] Their approach involved the base-induced coupling of an aryl diazonium salt with an aromatic hydrocarbon.[3] While versatile, the original procedure often suffered from low yields, typically below 40%, due to competing side reactions of the diazonium salt.[3]

Quantitative Comparison of Historical Biphenyl Synthesis Methods

The following table summarizes the key quantitative aspects of the foundational methods for biphenyl synthesis, offering a comparative overview of their typical yields and operational conditions.

| Reaction | Year | Key Reagents | Typical Conditions | Typical Yield | Notes |

| Wurtz-Fittig Reaction | c. 1862 | Aryl halide, Sodium metal, Dry ether | Reflux | Often low and variable | Prone to side reactions, including the formation of symmetrical side-products. |

| Ullmann Reaction | 1901 | Aryl halide, Copper powder | High temperature (e.g., 200°C) | Moderate to good (up to 76% in early reports for activated substrates) | Primarily for symmetrical biaryls; harsh conditions can limit functional group tolerance.[2] |

| Gomberg-Bachmann Reaction | 1924 | Aryl diazonium salt, Aromatic hydrocarbon, Base | Room temperature or gentle warming | Generally low (<40%) | Allows for the synthesis of unsymmetrical biaryls, but side reactions are common.[3] |

Detailed Experimental Protocols from Historical Literature

To provide a tangible sense of the laboratory practices of the era, detailed experimental protocols for these key historical reactions are presented below, based on original and early literature.

Experimental Protocol: Synthesis of Biphenyl via the Wurtz-Fittig Reaction

This protocol is a generalized representation based on the principles of the Fittig reaction.

-

Preparation: In a round-bottom flask fitted with a reflux condenser and a drying tube, place finely cut sodium metal (2 equivalents) in anhydrous diethyl ether.

-

Reaction: A solution of bromobenzene (B47551) (1 equivalent) in anhydrous diethyl ether is added dropwise to the sodium suspension with vigorous stirring. The reaction is often initiated by gentle warming.

-

Work-up: After the reaction is complete (as indicated by the consumption of sodium), the reaction mixture is cautiously quenched with ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water. The ether layer is separated, washed with water, dried over anhydrous calcium chloride, and the solvent is removed by distillation.

-

Purification: The crude biphenyl is then purified by distillation or recrystallization from ethanol.

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl (B165474) via the Ullmann Reaction

Based on the original 1901 publication by Ullmann and Bielecki.[2]

-

Reaction Setup: In a flask, 1-chloro-2-nitrobenzene (B146284) (1 equivalent) is heated to its melting point.

-

Addition of Copper: Finely divided copper powder (excess) is gradually added to the molten 1-chloro-2-nitrobenzene. The reaction is exothermic and the temperature should be controlled.

-

Heating: The mixture is then heated at approximately 200°C for a period of time.

-

Isolation: The reaction mass is allowed to cool and then extracted with a suitable solvent (e.g., benzene).

-

Purification: The solvent is removed, and the resulting 2,2'-dinitrobiphenyl is purified by recrystallization. Ullmann reported a yield of around 76% for the analogous reaction with 1-bromo-2-nitrobenzene.[2]

Experimental Protocol: Synthesis of p-Nitrobiphenyl via the Gomberg-Bachmann Reaction

This protocol is based on the principles outlined by Gomberg and Bachmann in their 1924 paper.[3]

-

Diazotization: p-Nitroaniline (1 equivalent) is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5°C, and a solution of sodium nitrite (B80452) (1 equivalent) in water is added slowly while maintaining the low temperature to form the diazonium salt solution.

-

Coupling: The cold diazonium salt solution is then added to a vigorously stirred, cooled mixture of benzene (B151609) (large excess, acting as both reactant and solvent) and a base (e.g., aqueous sodium hydroxide (B78521) solution).

-

Reaction Completion: The mixture is stirred for several hours, allowing the nitrogen gas to evolve.

-

Work-up: The benzene layer is separated, washed with water, and then dried.

-

Purification: The benzene is removed by distillation, and the crude p-nitrobiphenyl is purified by recrystallization from a suitable solvent like ethanol.

A New Dimension in Stereochemistry: The Discovery of Atropisomerism

A pivotal moment in the history of biphenyl chemistry was the discovery of a new form of stereoisomerism, not dependent on a chiral carbon atom.

In 1922, George Christie and James Kenner reported the resolution of 6,6'-dinitro-2,2'-diphenic acid into optically active enantiomers.[4] This was the first experimental proof of atropisomerism, a phenomenon arising from hindered rotation around a single bond. In the case of ortho-substituted biphenyls, bulky substituents prevent free rotation around the central carbon-carbon bond, leading to the existence of stable, non-superimposable mirror-image conformers.

Experimental Protocol: Resolution of 6,6'-Dinitro-2,2'-diphenic Acid

Based on the 1922 publication by Christie and Kenner.[4]

-

Diastereomeric Salt Formation: The racemic 6,6'-dinitro-2,2'-diphenic acid is dissolved in a suitable solvent (e.g., ethanol or acetone) and treated with a chiral resolving agent, such as a chiral amine base (e.g., brucine (B1667951) or strychnine).

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different physical properties, one diastereomer will crystallize out of the solution preferentially.

-

Isolation of Enantiomers: The separated diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to liberate the optically active enantiomer of 6,6'-dinitro-2,2'-diphenic acid. The chiral resolving agent can be recovered from the filtrate. The other enantiomer can be isolated from the mother liquor.

-

Polarimetry: The optical activity of the resolved enantiomers is confirmed using a polarimeter.

Foundational Physicochemical and Spectroscopic Data

The early characterization of biphenyl provided the fundamental data upon which our modern understanding is built.

| Property | Reported Value | Reference |

| Melting Point | 69.2 °C | [5] |

| Boiling Point | 255 °C | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and benzene. | [5][7] |

| Crystal Structure | At room temperature, the molecule is described as planar in the solid state, though it exists in a twisted conformation in the gas phase. | [5][8] |

Early spectroscopic studies, primarily infrared (IR) spectroscopy, were instrumental in confirming the structure of biphenyl and its derivatives.[2] The NIST Chemistry WebBook provides access to historical and modern spectroscopic data for biphenyl, including IR and mass spectra.[6]

Mandatory Visualizations

To visually summarize the key concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Evolution of synthetic methods for biphenyl compounds.

Caption: Atropisomerism due to hindered rotation in ortho-substituted biphenyls.

Conclusion

The journey of biphenyl chemistry, from its initial synthesis through challenging, low-yielding reactions to the elegant and efficient methods of today, is a testament to the progress of organic synthesis. The discovery of atropisomerism in biphenyls opened up a new realm of stereochemistry, which continues to be a critical consideration in the design of chiral ligands and pharmaceuticals. This guide has provided a comprehensive overview of these foundational discoveries, offering both a historical perspective and the detailed experimental context necessary for a deep appreciation of this vital chemical scaffold. The principles established by these early pioneers continue to underpin the development of novel biphenyl-containing molecules with profound impacts on science and technology.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LXXI.—The molecular configurations of polynuclear aromatic compounds. Part I. The resolution of γ-6 : 6′-dinitro- and 4 : 6 : 4′ : 6′-tetranitro-diphenic acids into optically active components - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Biphenyl - Wikipedia [en.wikipedia.org]

- 6. Biphenyl [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1-(4-Biphenylyl)ethanol: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and analytical characterization of 1-(4-Biphenylyl)ethanol. The information is intended to support researchers, scientists, and professionals in the field of drug development in their work with this compound.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is an organic compound that is sparingly soluble in water but soluble in solvents like ethanol (B145695), ether, and ketones.[1][2] It is commonly used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials for the electronics industry.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 3562-73-0 | [4] |

| Molecular Formula | C₁₄H₁₄O | [4] |

| Molecular Weight | 198.26 g/mol | [4] |

| Melting Point | 95-97 °C | |

| Boiling Point | 340.4 °C at 760 mmHg | [3] |

| Flash Point | 148.6 °C | [3] |

| Density | 1.067 g/cm³ | [3] |

| Appearance | White to almost white powder/crystal | [5] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, and ketones. | [1][2] |

Safety and Handling

While this compound is not classified as a hazardous substance according to GHS, appropriate safety precautions should always be taken in a laboratory setting.[6]

Hazard Identification

-

Eye Irritation: May cause serious eye irritation.[4]

-

Skin Irritation: May cause skin irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are recommended.

-

Hand Protection: Wear suitable chemical-resistant gloves.